molecular formula C13H15ClN4O2S B2455763 (E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide CAS No. 1334023-27-6

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide

Cat. No.: B2455763
CAS No.: 1334023-27-6
M. Wt: 326.8
InChI Key: KDUKKWSHHSOHOM-UHFFFAOYSA-N
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Description

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.

    Introduction of the Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide: shares structural similarities with other sulfonamides and triazole-containing compounds.

    Sulfonamides: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.

    Triazoles: Compounds containing triazole rings are often studied for their antifungal and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-11(8-18-10-15-9-16-18)17-21(19,20)7-6-12-4-2-3-5-13(12)14/h2-7,9-11,17H,8H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUKKWSHHSOHOM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=NC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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